molecular formula C9H16N4 B13261821 4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Cat. No.: B13261821
M. Wt: 180.25 g/mol
InChI Key: XNXYMKZLBXSOOG-UHFFFAOYSA-N
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Description

4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a triazole ring The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity.

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an azide with an alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out in an aqueous medium at room temperature.

    Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This step may involve the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, making it more nucleophilic.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically affects the piperidine ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can lead to the saturation of double bonds within the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), Sodium hydride (NaH)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated triazole derivatives

    Substitution: Halogenated piperidine derivatives

Scientific Research Applications

4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry for the formation of stable and bioorthogonal linkages.

    Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions due to its stable triazole ring.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutics.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity.

Molecular Targets and Pathways

    Metalloenzymes: The triazole ring can chelate metal ions, inhibiting the activity of metalloenzymes such as carbonic anhydrase.

    Receptors: The piperidine ring can bind to neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,3-triazole: A simpler triazole compound that lacks the piperidine ring.

    4-Methyl-1H-1,2,3-triazole: Similar to the compound but without the piperidine ring.

    1-Benzyl-1H-1,2,3-triazole: Contains a benzyl group instead of a piperidine ring.

Uniqueness

4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings. This dual-ring structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-methyl-3-(3-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-3-4-10-5-8(7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3

InChI Key

XNXYMKZLBXSOOG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1C2=CN=NN2C

Origin of Product

United States

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